molecular formula C21H30Cl2O6 B12818080 Epi 001;epi001

Epi 001;epi001

Cat. No.: B12818080
M. Wt: 449.4 g/mol
InChI Key: JIXHVCGGCDQTNJ-UHFFFAOYSA-N
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Description

EPI-001 (also referred to as EPI001) is a small-molecule antagonist of the androgen receptor (AR), a nuclear receptor critical in prostate cancer progression. It covalently binds to the N-terminal domain (NTD) of the AR, specifically targeting transactivation unit 5 (Tau-5), which is essential for transcriptional activity in castration-resistant prostate cancer (CRPC) .

Properties

Molecular Formula

C21H30Cl2O6

Molecular Weight

449.4 g/mol

IUPAC Name

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol;hydrate;hydrochloride

InChI

InChI=1S/C21H27ClO5.ClH.H2O/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23;;/h3-10,17-18,23-25H,11-14H2,1-2H3;1H;1H2

InChI Key

JIXHVCGGCDQTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O.O.Cl

Origin of Product

United States

Biological Activity

EPI-001 is a small-molecule compound that has garnered attention for its biological activity, particularly in the context of castration-resistant prostate cancer (CRPC). This article provides a detailed examination of its mechanisms of action, effectiveness, and implications for therapeutic use, supported by data tables and research findings.

EPI-001 primarily functions as an antagonist of the androgen receptor (AR), specifically targeting the N-terminal domain (NTD) of the receptor. Its mechanism involves several key actions:

  • Thiol Alkylation : EPI-001 exhibits thiol alkylating activity, which leads to multi-level inhibitory effects on AR expression and function. It forms covalent adducts with thiols, significantly affecting AR signaling pathways .
  • Selective Modulation of PPARγ : In addition to inhibiting AR, EPI-001 selectively modulates peroxisome proliferator-activated receptor-gamma (PPARγ) activity, contributing to its anti-proliferative effects in prostate cancer cells .
  • Inhibition of Transcriptional Activation Units : EPI-001 has been shown to inhibit transcriptional activation units (TAUs) 1 and 5 of the AR NTD, leading to reduced AR expression and activity. This is particularly significant in LNCaP cells, where the compound demonstrated the highest sensitivity .

In Vitro Studies

Several studies have explored the effectiveness of EPI-001 in various prostate cancer cell lines:

  • Cell Line Sensitivity : EPI-001 inhibited growth in both AR-positive (e.g., LNCaP) and AR-negative (e.g., PC-3) prostate cancer cell lines. The compound was particularly effective at concentrations around 50 μM for inhibiting AR activity .
  • Protein Expression : Treatment with EPI-001 resulted in a decrease in full-length AR protein levels across different prostate cancer cell lines, indicating that it not only inhibits AR function but also reduces its synthesis .

In Vivo Studies

EPI-001 has shown promise in animal models of CRPC:

  • Animal Model Efficacy : In vivo studies demonstrated that EPI-001 effectively reduced tumor growth in models of CRPC. The compound binds irreversibly to the AR NTD, disrupting its interaction with transcriptional co-activators necessary for tumor proliferation .

Data Tables

The following table summarizes key findings from various studies on EPI-001:

Study ReferenceCell Lines TestedIC50 (μM)Mechanism of Action
LNCaP, PC-312.63Inhibits AR NTD
LAPC4, C4-250Alkylates thiols
LNCaP7.40Modulates PPARγ

Case Studies and Clinical Implications

EPI-001's unique mechanism and efficacy have led to its investigation as a potential therapeutic agent for CRPC. A derivative of EPI-001 is currently undergoing clinical trials (NCT02606123), aimed at developing more potent and less toxic androgen receptor antagonists for treating advanced prostate cancer .

Scientific Research Applications

Research Findings

EPI-001 has been extensively studied for its effects on various prostate cancer cell lines, revealing multiple mechanisms of action:

  • Inhibition of AR Activity : EPI-001 effectively inhibits both AR-positive and AR-negative prostate cancer cell lines, with notable sensitivity observed in LNCaP cells. The compound reduces AR protein levels and mRNA expression, indicating a robust anti-AR mechanism .
  • Effects on Other Receptors : Beyond its action on AR, EPI-001 has shown selective modulation of peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting additional pathways through which it may exert anticancer effects .
  • Cytotoxicity Studies : In vitro studies have demonstrated that EPI-001 exhibits cytotoxic effects against various human cancer cell lines, including those resistant to other treatments. The compound's efficacy was evaluated across different concentrations, showcasing its potential as a therapeutic agent .

Case Study 1: Prostate Cancer Cell Lines

In a study involving LNCaP and C4-2 prostate cancer cell lines, EPI-001 treatment resulted in decreased levels of full-length AR protein within 8 to 16 hours. This effect was independent of proteasomal degradation, indicating a direct inhibition of AR synthesis. The study highlighted the compound's capacity to inhibit not just AR but also its splice variants, which are often implicated in treatment resistance .

Case Study 2: Breast Cancer Cell Lines

EPI-001 was also tested on T47D breast carcinoma cells, where it exhibited biphasic modulation of AR as well as estrogen and progesterone receptors. This finding underscores EPI-001's potential utility beyond prostate cancer, suggesting it may be effective in other hormone-sensitive cancers .

Data Tables

Cell Line Sensitivity to EPI-001 Mechanism of Action Notes
LNCaPHighInhibition of AR expressionMost sensitive; significant reduction in AR levels observed
C4-2ModerateInhibition of transcriptional activationSimilar effects on AR mRNA levels noted
PC-3ModerateAR-independent effectsGrowth inhibition observed despite being AR-negative
T47DVariableModulation of estrogen/progesterone receptorsBiphasic response; potential for broader applications

Chemical Reactions Analysis

Thiol Alkylation Reactions

EPI-001 demonstrates broad thiol alkylation activity, forming covalent adducts with nucleophiles such as glutathione, 2-mercaptoethanol, and cysteamine. This reactivity is pH-dependent and mediated by its chlorohydrin and epoxide moieties .

Key Findings:

  • pH Sensitivity :

    Thiol SubstratepH 7.4 Adduct FormationpH 9.4 Adduct Formation
    GlutathioneTrace>90%
    2-MercaptoethanolLimited (~20%)Complete
    CysteamineNone>90%

    Adduct formation correlates with EPI-001’s conversion to its reactive epoxide form (Compound 2) under basic conditions .

  • Mechanism : The chlorohydrin group in EPI-001 undergoes epoxide interconversion in aqueous solutions, enabling nucleophilic attack by thiols via SN2 displacement .

Epoxide Conversion and Stability

EPI-001 exists in equilibrium with its monoepoxide derivative (Compound 2) under neutral-to-basic conditions, significantly enhancing its electrophilic reactivity .

Experimental Observations:

  • Equilibrium Dynamics :

    • Acidic conditions (pH < 7): EPI-001 remains stable as a chlorohydrin .

    • Neutral/basic conditions (pH ≥ 7.4): Spontaneous conversion to the epoxide form occurs within 12 hours .

  • Enhanced Reactivity : The epoxide derivative exhibits faster adduct formation kinetics compared to EPI-001, particularly with thiols .

Protein Interaction Mechanisms

EPI-001 modulates the androgen receptor (AR) through a two-step process:

  • Reversible Binding : Weak interactions with partially folded regions of the AR’s Tau-5 domain (residues 354–448), observed via chemical shift perturbations in NMR .

  • Covalent Modification : Thiol alkylation at cysteine residues in the AR’s activation function-1 (AF-1) region, irreversibly inhibiting transcriptional activity .

Critical Residues :

  • Cysteine-rich regions in Tau-5 (e.g., Cys360, Cys424) are primary targets for covalent modification .

  • No reactivity observed with isolated Tau-1 peptides (residues 341–371) .

Stability and Degradation Pathways

  • Hydrolytic Degradation : EPI-001 undergoes hydrolysis under acidic conditions, generating hydroxylated derivatives .

  • Light Sensitivity : Decomposes upon prolonged UV exposure, necessitating storage in amber vials.

EPI-001’s multifunctional reactivity—spanning thiol alkylation, epoxide interconversion, and stereospecific protein interactions—positions it as a unique tool for studying AR signaling. Its pH-dependent behavior underscores the importance of physiological context in therapeutic applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₂₇ClO₅
  • Molecular Weight : 394.89 g/mol
  • IC₅₀ : ~6 μM for AR NTD transactivation inhibition
  • Mechanism : Irreversible binding to AR-NTD, suppression of AR splice variants, and partial PPAR-γ modulation .

EPI-001 is distinguished from other AR inhibitors by its unique target domain and mechanism. Below, it is compared to enzalutamide (LBD inhibitor), bicalutamide (first-generation antiandrogen), and ET516 (experimental NTD inhibitor).

Table 1: Comparative Analysis of EPI-001 and Similar Compounds
Compound Target Domain IC₅₀ / EC₅₀ Efficacy in AR Mutations Resistance Profile Clinical Status
EPI-001 AR-NTD (Tau-5) ~6 μM Weak against T878A, F877L/T878A Bypasses LBD mutations Preclinical
Enzalutamide AR-LBD 0.36–1.3 nM Effective in WT, T878A Resistance via AR-LBD mutations FDA-approved
Bicalutamide AR-LBD ~160 nM Ineffective in W742C, T878A Common in CRPC FDA-approved
ET516 AR-NTD Not reported Strong inhibition in T878A, F877L/T878A Potentially lower resistance Experimental
Key Findings from Comparative Studies

Mechanistic Superiority in Resistant Mutations: EPI-001’s NTD targeting avoids LBD mutations (e.g., W742C) that confer resistance to enzalutamide and bicalutamide . 60–70% for ET516) .

Preclinical Efficacy :

  • In hollow fiber assays, EPI-001 (30 mg/kg, BID) achieved 45% tumor inhibition, compared to 65% for ET516 and 40% for enzalutamide . This suggests moderate potency but highlights its unique mechanism.

Structural Limitations :

  • EPI-001’s higher IC₅₀ (~6 μM) compared to enzalutamide (sub-nM) reflects reduced binding affinity, necessitating higher doses that may increase off-target risks .

Q & A

Q. What is the molecular mechanism of EPI-001 as an androgen receptor (AR) antagonist, and how does it differ from other AR inhibitors?

EPI-001 selectively targets the N-terminal domain (NTD) of the AR, forming covalent bonds to disrupt protein-protein interactions required for transcriptional activation. Unlike classical AR antagonists (e.g., bicalutamide), which bind the ligand-binding domain, EPI-001 inhibits both full-length AR and splice variants, making it effective in castration-resistant prostate cancer models. Its IC50 for AR-NTD transactivation is 6 μM .

Q. What experimental conditions are critical for maintaining EPI-001 stability in laboratory settings?

EPI-001 should be stored as a lyophilized powder at -20°C, with a shelf life of three years. For cell-based assays, reconstitute in DMSO or ethanol, ensuring solvent concentrations do not exceed 0.1% to avoid cytotoxicity. Serum-free, androgen-free conditions are recommended to isolate AR-specific effects .

Q. How should researchers design dose-response experiments to evaluate EPI-001 efficacy in prostate cancer cell lines?

Use a range of concentrations (e.g., 1–50 μM) based on its IC50 (6 μM). Include controls:

  • Positive control: R1881 (synthetic androgen) to activate AR.
  • Negative control: AR-negative cell lines (e.g., PC-3). Validate results via qPCR for AR target genes (e.g., PSA, TMPRSS2) and Western blotting for AR protein levels .

Advanced Research Questions

Q. How can contradictory findings about EPI-001’s efficacy across studies be systematically resolved?

Conflicting data may arise from differences in:

  • Cell models : AR splice variant expression (e.g., AR-V7 vs. full-length AR in LNCaP vs. 22Rv1 cells).
  • Experimental conditions : Serum components (androgens in fetal bovine serum) or solvent interference. Address discrepancies by replicating experiments under standardized protocols (e.g., androgen-deprived media) and validating purity (>98% via HPLC) .

Q. What statistical approaches are recommended for analyzing EPI-001’s dose-dependent effects in high-throughput screens?

Apply the general linear model (GLM) for parametric analysis of variance (ANOVA) to assess concentration-response relationships. For non-linear effects, use log-transformed data or mixed-effects models. Report effect sizes (e.g., Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Q. How can researchers optimize EPI-001 treatment protocols to minimize off-target effects in vivo?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in murine models.
  • Combination therapy : Co-administer with CYP17A1 inhibitors (e.g., abiraterone) to reduce compensatory androgen synthesis.
  • Toxicity screening : Monitor liver enzymes and renal function in longitudinal studies .

Methodological Frameworks

Q. What frameworks should guide hypothesis formulation for EPI-001 studies in AR-driven cancers?

Use the PICO framework to structure research questions:

  • Population : Prostate cancer cell lines (e.g., LNCaP).
  • Intervention : EPI-001 at IC50 concentrations.
  • Comparison : Bicalutamide or enzalutamide.
  • Outcome : AR transcriptional activity (luciferase assays) or apoptosis markers (caspase-3 cleavage). Evaluate feasibility and novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers address data management challenges in EPI-001 studies involving large datasets?

  • Data cleaning : Use Epi Info or R/Python scripts to merge, filter, and transform raw data.
  • Reproducibility : Archive protocols and processed data in FAIR-compliant repositories (e.g., Zenodo).
  • Visualization : Generate dose-response curves with 95% confidence intervals using GraphPad Prism .

Ethical and Reporting Standards

Q. What ethical considerations apply to preclinical studies using EPI-001 in animal models?

Adhere to ARRIVE guidelines for reporting:

  • Justify sample sizes (power analysis).
  • Minimize animal suffering via humane endpoints (e.g., tumor volume limits).
  • Disclose conflicts of interest (e.g., funding from pharmaceutical partners) .

Q. How should researchers document EPI-001’s synthesis and characterization to ensure reproducibility?

  • Synthesis : Report reaction conditions (solvents, catalysts) and purification steps (column chromatography).
  • Characterization : Include NMR, mass spectrometry, and HPLC traces in supplementary materials.
    Cite CAS Registry (227947-06-0) and PubChem CID for cross-referencing .

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